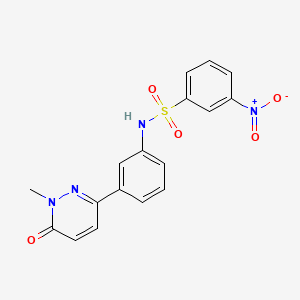![molecular formula C18H19ClN4O2S B2589489 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1100332-67-9](/img/structure/B2589489.png)
2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of diethanolamine with m-chloroaniline or the reaction of piperazine with m-dichlorobenzene . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, there are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the IUPAC name, InChI code, and storage temperature of a similar compound have been reported .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Piperazine derivatives often display antibacterial properties. Researchers have explored the potential of this compound as an antibacterial agent against various strains. Investigating its mechanism of action and efficacy against specific bacteria could provide valuable insights for drug development .
Antifungal Properties
In silico studies have suggested that sulfonyl piperazine-integrated triazole conjugates, similar to our compound, possess drug-like properties. Further exploration of its antifungal activity against relevant clinical isolates would be informative .
Antiparasitic Applications
Piperazine-containing compounds have been investigated as potential antiparasitic agents. Assessing the efficacy of our compound against specific parasites could contribute to this field .
Neurological Disorders
The piperazine ring is a structural component in treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease. Research into its neuroprotective effects and potential therapeutic applications is ongoing .
Psychoactive Substances
Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. Understanding the pharmacological effects and risks associated with our compound could be relevant .
Drug Delivery Systems
Given piperazine’s ability to modulate pharmacokinetic properties, exploring its role in drug delivery systems could be valuable. Investigate its potential as a carrier or enhancer for specific drugs .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-21-17-8-3-2-7-16(17)20-18(21)22-9-11-23(12-10-22)26(24,25)15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYWKCXAMWQWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

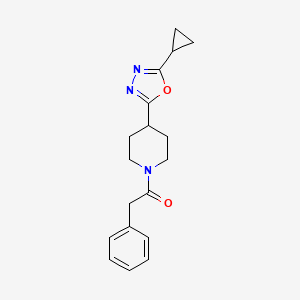
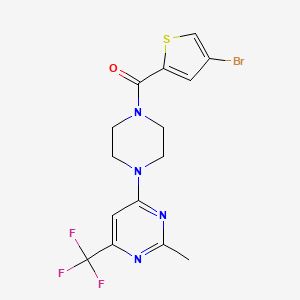
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)
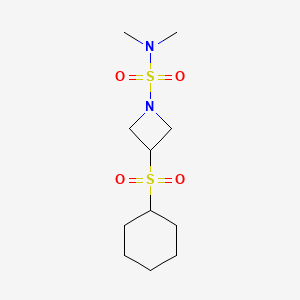
![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)
![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)
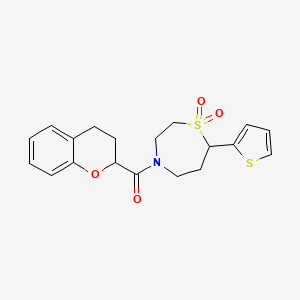
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)
![N-[2-(6-Chloro-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2589418.png)
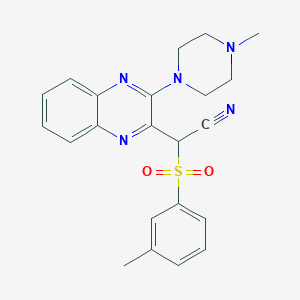
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)
